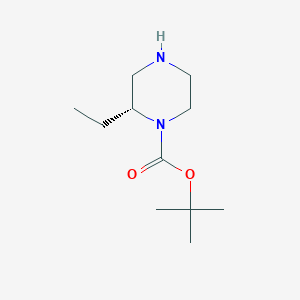

(R)-1-Boc-2-ethylPiperazine

Description

Significance of Enantiopure Heterocycles in Contemporary Organic and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. nih.govrsc.org Biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions with drug molecules. nih.govenamine.netnih.gov Consequently, the different enantiomers (mirror-image isomers) of a chiral drug can exhibit widely different pharmacological activities, with one enantiomer potentially being therapeutic while the other is inactive or even harmful. rsc.orgnih.gov

This biological reality has prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines that emphasize the need to study individual enantiomers of chiral drugs. nih.govrsc.orgnih.gov This has driven a demand for enantiopure compounds—samples containing only a single enantiomer. Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, and the development of methods for their asymmetric synthesis is a major focus of contemporary chemistry. mdpi.comrsc.orgresearchgate.netijrpr.com The ability to produce these complex molecules with high enantioselectivity is crucial for creating safer and more effective medicines. nih.govijrpr.com

Strategic Importance of Chiral Piperazine (B1678402) Derivatives as Versatile Building Blocks

Chiral piperazine derivatives, such as (R)-1-Boc-2-ethylpiperazine, are highly valued as versatile building blocks in synthetic chemistry. acs.orgrsc.orgresearchgate.net These molecules serve as foundational scaffolds for constructing more complex, biologically active compounds and for generating combinatorial libraries for high-throughput screening. acs.orgresearchgate.net

The strategic importance of introducing chirality to the piperazine core lies in the creation of greater three-dimensional structural diversity. nih.govnih.gov While traditional N-substituted piperazines are relatively flexible, adding substituents to the carbon backbone introduces stereocenters that can rigidly orient functional groups in space. This can lead to enhanced binding affinity and greater selectivity for a specific biological target. nih.gov Despite their potential, C-substituted piperazines remain underrepresented in medicinal chemistry compared to their N-substituted counterparts, signifying a large area of chemical space that is yet to be fully explored. nih.govmdpi.com The compound this compound, with its defined stereochemistry at the C-2 position, exemplifies a building block designed to access this underexplored space.

Table 1: Physicochemical Properties of this compound This interactive table provides key data for the specified compound, compiled from various chemical data sources.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 393781-70-9 | ariboreagent.comchemscene.comachemblock.com |

| Molecular Formula | C₁₁H₂₂N₂O₂ | ariboreagent.comchemscene.comachemblock.com |

| Molecular Weight | 214.30 g/mol | ariboreagent.comchemscene.com |

| IUPAC Name | tert-butyl (R)-2-ethylpiperazine-1-carboxylate | achemblock.com |

| SMILES | CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | ariboreagent.comachemblock.com |

| Density | 0.981 g/cm³ | ichemical.com |

| Boiling Point | 286.7 °C at 760 mmHg | ichemical.com |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | chemscene.com |

Overview of Research Trajectories for Optically Active Piperazine Systems

The growing demand for enantiopure piperazines has spurred the development of diverse and innovative synthetic methodologies. Researchers are pursuing several key strategies to achieve efficient and stereoselective access to these valuable compounds.

One major trajectory is asymmetric catalysis , which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This includes:

Transition Metal-Catalyzed Hydrogenation : Iridium and Rhodium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of pyrazine (B50134) precursors to yield chiral piperazines with high enantioselectivity. acs.orgacs.org Palladium catalysts have also been employed in the hydrogenation of chiral pyrazin-2-ols to produce chiral piperazin-2-ones, which can be further converted to piperazines. dicp.ac.cn

Organocatalysis : The use of small, metal-free organic molecules as catalysts has emerged as a powerful and sustainable approach in asymmetric synthesis. ijrpr.combeilstein-journals.orgfrontiersin.org These methods are applied to various reactions that can build the chiral piperazine core.

Another significant approach involves the use of the "chiral pool," which utilizes readily available, inexpensive chiral molecules, such as amino acids, as starting materials. acs.orgrsc.org Synthetic routes have been developed to convert these natural building blocks into orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.orgresearchgate.net

Other modern strategies include:

Asymmetric Lithiation : This method involves the deprotonation of a prochiral position on a piperazine ring using a chiral base, followed by trapping the resulting organolithium species with an electrophile to create a new stereocenter with high selectivity. mdpi.comacs.org

Resolution of Racemates : This classical technique involves separating a 1:1 mixture of enantiomers by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. google.com

These research efforts are focused on creating scalable, efficient, and versatile synthetic routes that provide access to a wide array of optically active piperazine derivatives for application in drug discovery and materials science. rsc.orgdicp.ac.cn

Table 2: Selected Research Findings in Chiral Piperazine Synthesis This interactive table summarizes key findings from recent studies on the synthesis of optically active piperazine systems.

| Research Focus | Key Transformation | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Scalable Synthesis from Amino Acids | Aza-Michael addition | Diphenyl sulfonium (B1226848) salt | Four-step synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines on a multigram scale. | rsc.org |

| Asymmetric Hydrogenation | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | Palladium complex | Access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. | dicp.ac.cn |

| Direct C-H Functionalization | Asymmetric lithiation-substitution | s-BuLi / (-)-sparteine | Synthesis of enantiopure α-substituted piperazines via direct functionalization of the piperazine ring. | acs.org |

| Hydrogenation of Activated Pyrazines | Iridium-catalyzed hydrogenation | Ir-catalyst / Alkyl Halide Activator | Facile method for synthesizing a wide range of chiral piperazines with up to 96% enantiomeric excess (ee). | acs.org |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646437 | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-70-9 | |

| Record name | 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Boc 2 Ethylpiperazine

Enantioselective Synthesis Strategies

The primary challenge in synthesizing (R)-1-Boc-2-ethylpiperazine lies in the precise control of the stereocenter at the C-2 position. Several distinct strategies have been developed to achieve high enantiopurity, including leveraging the chirality of natural products, employing asymmetric catalysts, and resolving racemic mixtures.

Chiral Pool Approaches Utilizing Stereodefined Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, often derived from natural sources like amino acids, to construct the target molecule. nih.gov This approach transfers the existing stereochemistry of the precursor to the final product.

A plausible route to this compound can commence from (R)-alanine. The synthesis could proceed through the following key steps:

Amide Coupling: (R)-alanine methyl ester is coupled with N-Boc protected 2-bromoethylamine.

Reduction: The resulting ester and amide functionalities are reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield the corresponding diamine.

Cyclization: The diamine undergoes intramolecular cyclization, often promoted by a suitable leaving group on one of the ethyl chains, to form the piperazine (B1678402) ring.

Protection and Functionalization: The piperazine nitrogens are appropriately protected, followed by functionalization if necessary to yield the final product.

Alternatively, a chiral auxiliary approach, similar to the synthesis of (R)-(+)-2-methylpiperazine using (R)-(–)-phenylglycinol, can be adapted. nih.govrsc.org In this method, the chiral auxiliary directs the stereochemical outcome of key bond-forming reactions, and is subsequently removed to yield the enantiopure piperazine.

Table 1: Example Chiral Pool Precursors and Synthetic Strategies

| Chiral Precursor | Key Synthetic Steps | Advantages | Disadvantages |

| (R)-Alanine | Amide coupling, reduction, cyclization | Readily available, low cost | Multiple steps may be required |

| (R)-2-Aminobutanol | N-alkylation, cyclization | Stereocenter with ethyl group precursor is pre-formed | Higher cost of starting material |

| (R)-Piperazine-2-carboxylic acid | Carboxylic acid reduction, N-protection | Piperazine core is pre-formed | Multi-step conversion of carboxyl to ethyl group |

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis offers a more atom-economical approach by creating the chiral center using a small amount of a chiral catalyst. This can be achieved through either transition-metal catalysis or organocatalysis.

Transition metals like palladium, iridium, and rhodium, when complexed with chiral ligands, can catalyze a variety of enantioselective transformations to form chiral heterocycles. rsc.org

Asymmetric Hydrogenation: A powerful method involves the asymmetric hydrogenation of a prochiral pyrazine (B50134) or piperazinone precursor. For instance, an appropriately substituted pyrazine can be hydrogenated using an Iridium-based catalyst with a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP) to yield (R)-2-ethylpiperazine with high enantiomeric excess (ee). nih.govacs.org Subsequent regioselective protection with a Boc group at the N-1 position would complete the synthesis.

Asymmetric Allylic Alkylation: Another strategy involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This creates an α-tertiary stereocenter, which can be subsequently transformed. While not a direct route to a 2-ethyl substituent, this methodology highlights the power of transition-metal catalysis in creating chiral piperazine cores that can be further elaborated. rsc.org

Table 2: Transition-Metal Catalysis for Chiral Piperazine Synthesis

| Reaction Type | Metal/Ligand System | Substrate Example | Potential Outcome for (R)-2-ethylpiperazine |

| Asymmetric Hydrogenation | Ir/(R)-BINAP | 2-Ethylpyrazine | High yield and enantioselectivity (>95% ee) nih.gov |

| Asymmetric Hydrogenation | Pd/(R)-SEGPHOS | 5-Ethylpyrazin-2-ol | Forms chiral piperazin-2-one (B30754) intermediate dicp.ac.cnrsc.org |

| Allylic Alkylation | Pd/(S)-t-BuPHOX | N-Boc-N'-Cbz-piperazin-2-one | Creates α-allyl piperazinone, requires further modification nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, avoiding the use of potentially toxic or expensive metals. The formation of the chiral piperazine ring can be envisioned through key C-C or C-N bond-forming reactions.

A potential organocatalytic route could involve an enantioselective Michael addition. For example, a chiral primary amine catalyst, such as a derivative of proline or a cinchona alkaloid, could catalyze the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated imine derived from propanal. This would establish the stereocenter at the C-2 position, followed by cyclization to form the piperazine ring. While direct organocatalytic methods for simple 2-alkylpiperazines are not extensively reported, the principles have been successfully applied to more complex related structures. nih.govresearchgate.netunl.pt

Table 3: Potential Organocatalytic Strategies

| Reaction Type | Catalyst Type | Key Intermediate | Mechanism |

| Michael Addition | Chiral Brønsted Acid/Base | Enamine/Iminium ion | Catalyzes conjugate addition to form C-N or C-C bond |

| Mannich Reaction | Proline derivative | Enamine | Enantioselective addition to an imine |

| Aza-Michael Reaction | Cinchona Alkaloid | Activated enone/imine | Conjugate addition of a nitrogen nucleophile |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. While traditional kinetic resolution has a maximum theoretical yield of 50% for one enantiomer, dynamic kinetic resolution (DKR) can theoretically convert 100% of the starting material into a single enantiomer. wikipedia.orgwikipedia.org

Kinetic Resolution: A racemic mixture of 1-Boc-2-ethylpiperazine can be resolved using enzymes or chiral chemical reagents. For instance, a lipase (B570770) enzyme could selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted this compound. nih.govmdpi.com Alternatively, chemical methods such as asymmetric deprotonation using a chiral base like s-BuLi/(-)-sparteine can be employed. The chiral base selectively deprotonates one enantiomer, which can then be quenched with an electrophile, leaving the other enantiomer unreacted and enriched. nih.govrsc.org

Dynamic Kinetic Resolution (DKR): DKR combines a rapid, in-situ racemization of the starting material with an enantioselective reaction. princeton.edu For this to be effective, the rate of racemization must be faster than the rate of the resolution step. A DKR approach to this compound could involve a precursor, such as a piperazinone, which can be racemized using a transition-metal catalyst (e.g., a ruthenium complex). Simultaneously, a lipase enzyme selectively transforms the (R)-enantiomer. This process continuously depletes the (R)-enantiomer from the racemic mixture, which is constantly replenished by the racemization of the (S)-enantiomer, driving the reaction to yield a high concentration of the desired (R)-product. wikipedia.orgsemanticscholar.org

Regioselective Functionalization and Protection Strategies

Beyond establishing the stereocenter, the synthesis of this compound requires precise control over the regioselectivity of reactions, particularly concerning the two non-equivalent nitrogen atoms and the carbon atoms of the ring.

The use of orthogonal protecting groups is crucial for differentiating the N-1 and N-4 positions of the piperazine ring. researchgate.net For example, one nitrogen can be protected with a Boc group, which is acid-labile, while the other is protected with a Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. This allows for the selective deprotection and functionalization of one nitrogen atom without affecting the other.

Furthermore, modern C-H functionalization techniques offer a direct way to introduce the ethyl group onto the piperazine core. mdpi.comencyclopedia.pub

Directed Lithiation: Asymmetric lithiation of an N-Boc piperazine, mediated by s-BuLi and a chiral ligand like (-)-sparteine, can selectively remove a proton from the C-2 position. mdpi.comnih.gov The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile, such as ethyl iodide, to install the ethyl group with high stereocontrol. The selectivity of this process can be influenced by the nature of the N-substituent and the electrophile used. nih.gov

Photoredox Catalysis: Organic photoredox catalysis has emerged as a mild method for site-selective C-H functionalization. acs.org By choosing appropriate N-protecting groups, it is possible to electronically differentiate the α-protons, directing an alkylation reaction to the desired C-2 position. mdpi.comacs.org

Table 4: Regioselective Control Strategies

| Strategy | Reagents/Method | Purpose | Key Feature |

| Orthogonal Protection | N-Boc and N-Cbz groups | Differentiate N-1 and N-4 for selective reaction | Groups are removed under different, non-interfering conditions researchgate.net |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine, then Et-I | Enantioselective C-H functionalization at C-2 | Direct installation of the ethyl group with stereocontrol nih.gov |

| Photoredox Catalysis | Acridinium photocatalyst, Michael acceptor | Site-selective C-H alkylation | Regioselectivity is governed by electronic effects of N-protecting groups acs.org |

Targeted N-Protection and Deprotection for Differential Reactivity

The differential reactivity of the two nitrogen atoms in the piperazine ring is fundamental for its elaboration into complex molecules. Targeted protection and deprotection strategies are crucial for selectively functionalizing one nitrogen atom while the other remains masked. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. chemicalbook.commdpi.com

The synthesis of 1-Boc-piperazine often begins with the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com Controlling the stoichiometry and reaction conditions is key to achieving mono-protection and avoiding the formation of the di-protected by-product. Alternative methods have been developed to improve selectivity and yield, such as reacting piperazine with glacial acetic acid to form a salt before the acylation step, which enhances the selectivity for mono-protection. nbinno.com Another innovative approach starts from diethanolamine, proceeding through chlorination, Boc protection, and a final cyclization with ammonia, reportedly achieving high yields and purity suitable for industrial production. chemicalbook.com

Deprotection, or the removal of the Boc group, is typically accomplished by treatment with a strong acid. jgtps.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethanol (B145695) are commonly employed. mdpi.comjgtps.com The choice of deprotection agent can be critical to avoid side reactions and ensure the integrity of other functional groups within the molecule.

Table 1: Comparison of N-Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | Stable to many reagents; easy removal. | Sensitive to strong acid. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic/basic conditions. | Requires hydrogenation; catalyst can be expensive. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., Piperidine) | Mild, base-labile cleavage. nih.gov | Base-sensitive substrates may be incompatible. |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C) | Very stable. | Harsh removal conditions. |

This table provides an interactive comparison of common nitrogen protecting groups used in organic synthesis, relevant to the principles of differential reactivity in piperazine chemistry.

Stereospecific Introduction of the 2-Ethyl Moiety

Achieving the desired (R)-configuration at the C-2 position is the most critical stereochemical challenge in the synthesis of the target molecule. Several stereoselective strategies can be employed to introduce the ethyl group.

One of the most effective approaches involves starting from a chiral precursor, often a natural α-amino acid, which serves as a "chiral pool" starting material. rsc.orgingentaconnect.com For instance, a derivative of (R)-alanine could be used to construct the piperazine ring, thereby setting the stereochemistry at the future C-2 position. An efficient one-pot procedure has been developed for enantiomerically pure N-protected-α-substituted piperazines starting from readily available α-amino acids, involving a sequence of an Ugi four-component reaction, Boc-deprotection, and intramolecular cyclization. rsc.org

Another powerful method is the asymmetric alkylation of a prochiral piperazine derivative. This can be achieved using a chiral auxiliary attached to the piperazine ring, which directs the incoming electrophile (an ethylating agent) to one face of the molecule. Subsequent removal of the auxiliary reveals the chiral 2-ethylpiperazine.

Catalytic asymmetric synthesis represents a more atom-economical approach. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, iridium-catalyzed asymmetric hydrogenation of a 2-ethyl-dihydropyrazine intermediate could yield the desired (R)-enantiomer with high enantioselectivity. nih.gov Similarly, stereospecific routes involving the ring-opening of N-activated aziridines have been reported to produce highly substituted piperazines with excellent stereocontrol. nih.govacs.org

Table 2: Methodologies for Stereospecific Synthesis of 2-Substituted Piperazines

| Methodology | Principle | Key Reagents/Catalysts | Stereocontrol | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of an enantiopure starting material. | (R)-amino acids, chiral epoxides. | Substrate-controlled. | >99% |

| Chiral Auxiliary | Temporary attachment of a chiral group. | Evans auxiliaries, SAMP/RAMP hydrazones. | Auxiliary-controlled. | >95% |

| Asymmetric Catalysis | Chiral catalyst creates a chiral environment. | Chiral Rh, Ru, or Ir complexes. | Catalyst-controlled. | 90-99% |

| Aziridine Ring Opening | SN2-type opening of a chiral aziridine. | Chiral N-activated aziridines, organocuprates. | Substrate-controlled. | >99% nih.gov |

This interactive table outlines various strategies for achieving stereocontrol in the synthesis of chiral piperazines.

Development of Scalable and Sustainable Synthetic Routes

As drug candidates move from discovery to development, the synthesis must be scalable, safe, and environmentally responsible. Modern process chemistry emphasizes the integration of continuous flow manufacturing and green chemistry principles to achieve these goals.

Continuous Flow Chemistry in Chiral Piperazine Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. organic-chemistry.org These benefits are particularly valuable for highly exothermic or hazardous reactions.

In the context of chiral piperazine synthesis, a flow process could involve pumping a solution of a piperazine precursor through a heated reactor coil, followed by an in-line purification module. For catalytic reactions, such as asymmetric hydrogenation, a packed-bed reactor containing an immobilized chiral catalyst can be used. nih.gov This setup allows for easy separation of the product from the catalyst, which can be reused, thereby reducing costs and waste. nih.gov

Recent studies have demonstrated the rapid synthesis of α-chiral piperidines, a related class of heterocycles, using highly diastereoselective continuous flow protocols. organic-chemistry.orgtulane.edu These methods can achieve high yields and excellent diastereoselectivity within minutes of residence time. tulane.edu The successful transition of a photoredox-mediated synthesis of C-H functionalized piperazines from batch to continuous flow conditions highlights the applicability of this technology to modern piperazine synthesis. mdpi.com A multistep continuous flow synthesis of chiral active pharmaceutical ingredients has been reviewed, underscoring the maturity of this field for producing complex molecules. researchgate.netbohrium.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger vessels. | Easy; run for longer times ("scaling out"). organic-chemistry.org |

| Safety | Higher risk with large volumes of reagents. | Smaller reaction volumes, better heat dissipation. |

| Process Control | Less precise temperature/mixing control. | Precise control of temperature, pressure, residence time. organic-chemistry.org |

| Reaction Time | Often hours to days. | Seconds to minutes. tulane.edu |

| Product Consistency | Batch-to-batch variability can occur. | High consistency and reproducibility. |

| Capital Cost | Lower initial cost for small scale. | Higher initial investment, lower operational cost. |

This table interactively compares key features of batch and continuous flow manufacturing processes in the context of pharmaceutical synthesis.

Green Chemistry Principles in Process Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic methods are inherently more atom-economical than stoichiometric reactions. nih.gov

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgunibo.it

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as photoredox catalysis, reduces energy consumption. mdpi.com Continuous flow reactors are also more energy-efficient due to their superior heat transfer.

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. This includes the use of biocatalysis (enzymes), organocatalysis, and metal catalysis, with an emphasis on using non-toxic and earth-abundant metals where possible. rsc.org

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize by-product formation. Telescoping multiple reaction steps into a single continuous process can eliminate intermediate work-up and purification steps, thereby reducing solvent and material waste.

The development of synthetic routes for piperazine analogs increasingly incorporates these principles, utilizing strategies like microwave-assisted synthesis, photoredox catalysis with organic dyes, and multicomponent reactions in green solvents to improve sustainability. researchgate.netresearchgate.net

Table 4: Application of Green Chemistry Principles to Piperazine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimizing reaction steps to minimize waste generation. |

| Atom Economy | Utilizing catalytic asymmetric hydrogenation instead of chiral auxiliaries. |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives (e.g., using organic photocatalysts). mdpi.com |

| Safer Solvents & Auxiliaries | Using aqueous ethanol or 2-MeTHF instead of DCM or chloroform. rsc.org |

| Design for Energy Efficiency | Implementing continuous flow processing to reduce heating/cooling energy. |

| Use of Renewable Feedstocks | Starting from amino acids derived from fermentation (chiral pool). |

| Reduce Derivatives | Employing regioselective enzymatic reactions to avoid protection/deprotection steps. |

| Catalysis | Using immobilized catalysts in packed-bed flow reactors for easy recovery and reuse. |

This interactive table illustrates how the 12 principles of green chemistry can be practically applied to the synthesis of the target compound.

Application As a Chiral Building Block in Drug Discovery and Medicinal Chemistry

Utility in the Synthesis of Complex Bioactive Molecules

The strategic importance of (R)-1-Boc-2-ethylpiperazine lies in its utility as a versatile precursor and intermediate in the synthesis of sophisticated, biologically active molecules.

As a precursor, this compound provides a rigid scaffold with a defined stereocenter, which is an essential starting point for the development of new therapeutic agents. Researchers leverage its unique structure to design and synthesize novel compounds, allowing for the exploration of new pharmacological profiles. chemimpex.com The Boc-protecting group on the N1 nitrogen directs chemical modifications to the N4 nitrogen, enabling controlled and selective derivatization. This feature is fundamental in constructing a library of analogues for screening purposes. The piperazine (B1678402) moiety itself is a well-established pharmacophore found in numerous clinically approved drugs, which validates its utility in pharmaceutical design. nih.gov The incorporation of the (R)-2-ethyl configuration introduces a specific chirality that can lead to improved target binding and efficacy compared to achiral or racemic counterparts.

Contribution to Lead Optimization and Structure-Activity Relationship (SAR) Studies

The precise structure of this compound is highly advantageous for refining lead compounds and conducting detailed structure-activity relationship (SAR) studies.

Rational drug design relies on the targeted modification of a lead compound to improve its pharmacological properties. The this compound scaffold is ideal for this purpose. The exposed secondary amine at the N4 position serves as a handle for systematic derivatization, allowing chemists to introduce a wide array of functional groups. By varying the substituents at this position, researchers can meticulously probe the binding pocket of a biological target, such as an enzyme or receptor, to optimize molecular interactions. youtube.comnih.gov This process aims to enhance hydrophobic, hydrogen bonding, or ionic interactions, thereby increasing the compound's potency and selectivity for its intended target. guidechem.com The fixed (R)-stereochemistry ensures that these modifications are explored in a consistent three-dimensional space, providing clear and interpretable SAR data.

Biological Evaluation and Mechanistic Investigations of R 1 Boc 2 Ethylpiperazine Derivatives

Computational Approaches to Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling:No data found.

It is possible that research on derivatives of (R)-1-Boc-2-ethylpiperazine is proprietary, in early stages of development and not yet published, or has not been undertaken. Without accessible research data, any attempt to generate the requested article would result in speculation and would not meet the required standards of scientific accuracy.

Elucidation of Mechanism of Action

The therapeutic efficacy of pharmacologically active agents is intrinsically linked to their mechanism of action. For derivatives of this compound, a versatile chemical scaffold, understanding the intricate molecular interactions and metabolic pathways is crucial for optimizing drug design and development. This section delves into the mechanistic investigations of these piperazine-containing compounds, focusing on their metabolic activation as potential prodrugs and the identification of their molecular targets and associated signaling cascades.

Prodrug Design and Metabolic Activation Pathways

The piperazine (B1678402) moiety is a common feature in many approved drugs, and its physicochemical properties can be modulated through prodrug strategies to enhance therapeutic profiles. Prodrugs are inactive precursors that are converted into their active form in the body. This approach has been applied to piperazine-containing drugs to improve properties such as solubility or to create long-acting formulations. For instance, Fosnetupitant is a water-soluble prodrug of Netupitant, an antagonist of the neurokinin 1 (NK1) receptor used to treat chemotherapy-induced nausea nih.gov. Similarly, Aripiprazole Lauroxyl is a long-acting injectable prodrug of the antipsychotic agent Aripiprazole, which also contains a piperazine ring nih.gov.

Beyond these targeted prodrug strategies, the metabolic fate of the piperazine ring itself is a critical area of investigation. Research into the biotransformation of piperazine derivatives has revealed complex metabolic activation pathways. A notable example is the investigation of MB243, a 1,3-disubstituted piperazine derivative developed as a potent melanocortin receptor subtype-4 agonist nih.gov. Studies showed that MB243 covalently binds to liver microsomal proteins from both rats and humans, indicating the formation of reactive metabolites nih.gov.

Further investigation into the mechanism of this bioactivation proposed a novel pathway involving a contraction of the piperazine ring nih.gov. This process is initiated by a six-electron oxidation of the piperazine ring, which forms a reactive intermediate. This electrophilic species is then trapped by the endogenous antioxidant glutathione (GSH). Subsequent enzymatic hydrolysis and internal aminolysis lead to the opening of the piperazine ring, followed by a ring closure to form a more stable, substituted imidazoline structure nih.govresearchgate.net. Understanding this bioactivation mechanism proved instrumental in guiding the design of second-generation analogues with reduced potential for covalent protein binding and associated toxicities nih.gov.

Table 1: Proposed Metabolic Activation Pathway of a 1,3-Disubstituted Piperazine Derivative (MB243)

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Oxidation | Six-electron oxidation of the piperazine ring. | nih.gov |

| 2 | Intermediate Formation | Generation of a reactive electrophilic intermediate. | nih.gov |

| 3 | Glutathione Conjugation | The reactive intermediate is trapped by glutathione. | nih.gov |

| 4 | Ring Opening | Hydrolysis and internal aminolysis result in the opening of the piperazine ring. | nih.gov |

Investigation of Molecular Targets and Signaling Cascades

The structural versatility of the this compound scaffold allows for the synthesis of derivatives that can interact with a wide array of biological targets, including enzymes and receptors involved in critical signaling pathways.

Anticancer Activity and Kinase Inhibition

A significant area of research has focused on the anticancer potential of novel piperazine derivatives. In one study, a high-throughput screening of a compound library identified a piperazine derivative with potent anticancer activity against multiple cancer cell lines nih.gov. This compound was found to induce caspase-dependent apoptosis in cancer cells by inhibiting several key signaling pathways implicated in cancer progression nih.gov.

The primary molecular targets of this compound were identified as crucial kinases that regulate cell proliferation and survival. Detailed mechanistic studies revealed that the derivative effectively inhibits the PI3K-AKT pathway, Src family kinases, and the BCR-ABL signaling pathway nih.gov. The inhibition of these pathways leads to downstream effects, such as a significant reduction in the phosphorylation of STAT5, a key signal transducer and activator of transcription involved in cell growth and survival nih.gov. The potent anti-proliferative effects are demonstrated by its low GI50 values across various cancer cell lines.

Table 2: Anti-Proliferative Activity of a Novel Piperazine Derivative in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) | Reference |

|---|---|---|---|

| K562 | Leukemia | 0.06 | nih.gov |

| A549 | Lung Cancer | 0.16 | nih.gov |

| HCT116 | Colon Cancer | 0.12 | nih.gov |

| MDA-MB-231 | Breast Cancer | 0.14 | nih.gov |

Targeting Central Nervous System Receptors

Derivatives of piperazine are also widely explored for their activity on central nervous system (CNS) targets, particularly G-protein coupled receptors. Research has focused on designing ligands with high affinity and selectivity for specific dopamine receptor subtypes. For example, a series of piperazine derivatives were synthesized and evaluated for their binding affinity at dopamine D2 and D3 receptors nih.gov.

In this series, the enantiomers of one of the most potent compounds exhibited significant differential activity. The (-)-10e enantiomer showed high affinity and selectivity for the D3 receptor over the D2 receptor, demonstrating the importance of stereochemistry in molecular recognition at the target site nih.gov. This line of research highlights the utility of the piperazine scaffold in developing targeted therapies for neurological and psychiatric disorders. Furthermore, other studies have focused on creating derivatives with dual binding affinities, for instance, targeting both D2 and 5-HT1A receptors, to achieve a broader therapeutic effect chemicalbook.com.

Table 3: Binding Affinities (Ki, nM) of Piperazine Enantiomers at Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity | Reference |

|---|---|---|---|---|

| (-)-10e | 47.5 | 0.57 | 83.3 | nih.gov |

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of (R)-1-Boc-2-ethylpiperazine. These computational tools can accelerate the drug discovery process by predicting the biological activities and physicochemical properties of virtual compounds, thereby prioritizing the synthesis of candidates with the highest potential. nih.gov

Machine learning algorithms, including deep learning, can be trained on large datasets of existing piperazine (B1678402) derivatives and their known biological targets. nih.govresearchgate.net This allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can identify novel molecular structures with desired pharmacological properties. By analyzing complex patterns within the data, AI can guide the modification of the this compound scaffold to enhance target affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Generative models in AI can even propose entirely new molecular structures based on the this compound core, expanding the accessible chemical space for drug discovery. nih.gov This de novo design approach can lead to the identification of innovative drug candidates that may not be conceived through traditional medicinal chemistry approaches. nih.gov The integration of AI and ML promises to streamline the optimization process, reducing the time and cost associated with bringing new piperazine-based therapeutics to the clinic.

Exploration of Novel Chemical Space Through Advanced Derivatization

Future research will focus on expanding the chemical diversity of compounds derived from this compound through advanced derivatization techniques. The inherent structural features of the piperazine ring, with its two nitrogen atoms, provide ample opportunities for modification, allowing for the creation of a wide array of novel molecules with diverse biological activities. nih.govresearchgate.net

The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen. chemicalbook.comjgtps.com This enables the introduction of various substituents to explore new structure-activity relationships (SAR). nih.gov For instance, the synthesis of N-aryl piperazines has been a key area of interest due to their prevalence in compounds targeting the central nervous system. ijrrjournal.commdpi.com

Furthermore, recent advancements in C-H functionalization offer a powerful tool for directly modifying the carbon skeleton of the piperazine ring. mdpi.com These methods allow for the introduction of substituents at positions that were previously difficult to access, opening up new avenues for structural diversification. mdpi.com The development of novel derivatization reagents and synthetic methodologies will be crucial in unlocking the full potential of the this compound scaffold. sigmaaldrich.com

| Derivatization Strategy | Potential Outcome | Key Benefit |

| N-Arylation | CNS-active compounds | Access to established pharmacophores |

| C-H Functionalization | Novel substitution patterns | Exploration of uncharted chemical space |

| Amidation Reactions | Diverse amide libraries | Versatile synthetic handle |

| Reductive Amination | Introduction of alkyl groups | Fine-tuning of steric and electronic properties |

Development of Multi-Functional Chiral Piperazine Scaffolds

The chiral nature of this compound makes it an excellent starting material for the development of multi-functional scaffolds with tailored three-dimensional arrangements. These scaffolds can be designed to interact with multiple biological targets simultaneously or to present specific pharmacophoric elements in a defined spatial orientation. The inherent rigidity of the piperazine ring contributes to a more defined structure, which can lead to improved target affinity and selectivity. researchgate.net

By strategically functionalizing both the nitrogen atoms and the carbon backbone, researchers can create complex molecules with diverse functionalities. For example, the incorporation of additional chiral centers can lead to the synthesis of highly specific ligands for various receptors and enzymes. The development of such multi-functional scaffolds is particularly relevant in areas like neuroscience and oncology, where targeting multiple pathways can lead to more effective therapies. mdpi.comchemimpex.com

The piperazine moiety is a common feature in many clinically successful drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. researchgate.net Future efforts will likely focus on creating novel piperazine-based structures that can act as platforms for the assembly of more complex and biologically active molecules.

Advancements in Stereoselective Synthetic Methodologies

Continued advancements in stereoselective synthesis are critical for the efficient and enantiomerically pure production of this compound and its derivatives. The development of more efficient and scalable synthetic routes is essential for both research and potential commercial applications.

Current research is exploring various asymmetric synthesis strategies to access chiral piperazines. These include methods like the hydrogenation of pyrazines catalyzed by iridium complexes, which can produce a range of chiral piperazines with high enantiomeric excess. acs.org Another promising approach involves the asymmetric lithiation of N-Boc piperazines, which allows for the direct functionalization of the piperazine ring while controlling the stereochemistry. mdpi.comnih.gov

The development of novel chiral ligands and catalysts will play a pivotal role in improving the efficiency and selectivity of these reactions. researchgate.net Furthermore, enzymatic and chemo-enzymatic methods are emerging as powerful tools for the synthesis of enantiopure compounds under mild conditions. These advancements will not only facilitate the synthesis of this compound itself but also provide a broader toolbox for the creation of its diverse and complex derivatives. researchgate.net

| Synthetic Method | Key Advantage |

| Asymmetric Hydrogenation | High enantioselectivity |

| Asymmetric Lithiation | Direct C-H functionalization |

| Chiral Ligand Catalysis | Tunable reactivity and selectivity |

| Enzymatic Synthesis | Mild reaction conditions, high stereospecificity |

Q & A

Q. What synthetic strategies are effective for preparing (R)-1-Boc-2-ethylPiperazine with high enantiomeric purity?

The synthesis of this compound typically involves chiral resolution or asymmetric synthesis. A common approach utilizes Boc-protected piperazine intermediates, where the ethyl group is introduced via alkylation or reductive amination. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., transition-metal complexes) can control stereochemistry at the 2-position. Post-synthesis, purification via column chromatography with chiral stationary phases (e.g., amylose-based columns) or recrystallization using enantiopure resolving agents ensures high optical purity .

Q. How can researchers validate the stereochemical configuration of this compound?

Stereochemical validation requires a combination of analytical techniques:

- Chiral HPLC : Compare retention times with known (S)- and (R)-enantiomers using chiral columns (e.g., Chiralpak AD-H) .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured analogs (e.g., (R)-1-Boc-2-methylpiperazine: [α]D = +15° to +25°) .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to confirm absolute configuration .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate Boc-protected intermediates from byproducts .

- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals, particularly after Boc deprotection and re-protection steps .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How does the ethyl substituent in this compound influence its reactivity in cross-coupling reactions?

The ethyl group at the 2-position introduces steric hindrance, which can slow nucleophilic substitution but enhance regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies with methyl or isopropyl analogs show that ethyl balances steric bulk and electronic effects, enabling moderate reaction rates and high yields (~70–85%) in arylations . For detailed optimization, screen ligands (e.g., XPhos) and bases (K3PO4 vs. Cs2CO3) to mitigate steric limitations .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

Discrepancies in SAR often arise from variable Boc-deprotection efficiency or conformational flexibility. To address this:

- Controlled Deprotection : Use TFA in dichloromethane (1:4 v/v) at 0°C to selectively remove Boc without altering the ethyl group .

- Conformational Analysis : Employ NMR (e.g., NOESY) to assess ring puckering and substituent orientation in solution .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding modes in biological targets (e.g., kinase inhibitors) and rationalize activity variations .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Kinetic Studies : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via LC-MS. Boc groups hydrolyze rapidly under acidic conditions (t1/2 < 1 hr at pH 2), while neutral/basic conditions preserve integrity .

- Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) to assess crystallinity and hygroscopicity impacts .

Q. What methodological challenges arise when incorporating this compound into peptide mimetics, and how are they addressed?

- Coupling Efficiency : The ethyl group sterically hinders amide bond formation. Use coupling agents like HATU/DIPEA in DMF to improve yields (from ~50% to >80%) .

- Epimerization Risk : During solid-phase synthesis, minimize base exposure (e.g., use PyBOP instead of HOBt/EDC) to retain stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.